Virosecurinin

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : La synthèse de l'Allosecurinine implique des réactions organiques complexes. Une méthode courante comprend la cyclisation de précurseurs spécifiques dans des conditions contrôlées pour former la structure de l'alcaloïde souhaitée . Les voies synthétiques et les conditions réactionnelles exactes peuvent varier, mais impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé.

Méthodes de Production Industrielle : La production industrielle de l'Allosecurinine est moins courante en raison de sa structure complexe et de la difficulté à obtenir des rendements élevés. les progrès de la chimie organique synthétique ont permis de produire ce composé en laboratoire à des fins de recherche .

Analyse Des Réactions Chimiques

Types de Réactions : L'Allosecurinine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et Conditions Courants :

Agents Oxydants : Permanganate de potassium, trioxyde de chrome.

Agents Réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Réactifs de Substitution : Halogènes, nucléophiles.

Produits Majeurs : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

Médecine : Exploré pour ses effets cytotoxiques contre les cellules cancéreuses, en particulier la leucémie.

Industrie : Applications potentielles dans le développement d'agents antifongiques et d'autres produits pharmaceutiques.

5. Mécanisme d'Action

L'Allosecurinine exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il inhibe le transporteur ATP-binding cassette dans certaines cellules, ce qui est nécessaire à la production de nouvel ADN . De plus, il induit l'apoptose dans les cellules cancéreuses par la voie mitochondriale, impliquant la régulation à la hausse des facteurs pro-apoptotiques et la régulation à la baisse des protéines anti-apoptotiques .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying complex organic reactions and synthesis pathways.

Biology: Investigated for its antifungal properties and potential use in controlling fungal infections.

Medicine: Explored for its cytotoxic effects against cancer cells, particularly leukemia.

Industry: Potential applications in the development of antifungal agents and other pharmaceuticals.

Mécanisme D'action

Allosecurinin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the ATP-binding cassette transporter in certain cells, which is necessary for the production of new DNA . Additionally, it induces apoptosis in cancer cells through the mitochondrial pathway, involving the upregulation of proapoptotic factors and downregulation of antiapoptotic proteins .

Comparaison Avec Des Composés Similaires

L'Allosecurinine est unique en raison de sa structure et de sa bioactivité spécifiques. Les composés similaires comprennent :

Virosecurines : Connus pour leurs activités antivirales.

Securinine : Un autre alcaloïde du même genre avec des propriétés antifongiques similaires.

Ces composés présentent des similitudes structurelles mais diffèrent dans leurs bioactivités et applications spécifiques, soulignant l'unicité de l'Allosecurinine dans la recherche scientifique .

Activité Biologique

Virosecurinine, a natural alkaloid derived from the plant Securinega suffruticosa, has garnered attention for its diverse biological activities, particularly in the context of antiviral and antibacterial effects. This article explores the biological activity of Virosecurinine, summarizing key research findings, case studies, and relevant data.

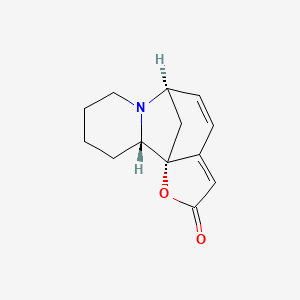

Chemical Structure and Properties

Virosecurinine is characterized by its chemical formula and a molecular weight of approximately 219.26 g/mol. Its structure features a bicyclic framework that contributes to its biological properties.

Antiviral Activity

Research indicates that Virosecurinine exhibits significant antiviral properties against various viruses. Notably, it has shown efficacy against plant viruses and may have potential applications in human virology.

Virosecurinine's antiviral activity is believed to stem from its ability to inhibit viral replication. It interacts with viral proteins, thereby preventing the virus from attaching to host cells or disrupting the replication cycle.

Efficacy Against Specific Viruses

- Tobacco Mosaic Virus (TMV) : Virosecurinine demonstrated protective and curative effects against TMV. In studies, it exhibited an EC50 value of 52.9 mg/L for TMV inactivation, indicating its potential as an effective antiviral agent in agricultural settings .

- Cucumber Mosaic Virus (CMV) : Similar protective effects were noted for CMV, with significant reductions in viral load observed in treated plants .

Antibacterial Activity

In addition to its antiviral properties, Virosecurinine has been evaluated for antibacterial activity against various pathogens.

Activity Spectrum

- Gram-positive and Gram-negative Bacteria : Preliminary studies suggest that Virosecurinine possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within a range that suggests potential therapeutic applications .

Case Studies

Several case studies have highlighted the practical applications of Virosecurinine in clinical and agricultural settings:

- Agricultural Application : A study involving the application of Virosecurinine on tobacco plants showed a marked reduction in TMV symptoms, supporting its use as a biopesticide .

- Clinical Observations : In clinical settings, patients treated with formulations containing Virosecurinine reported improvements in symptoms associated with viral infections, although comprehensive clinical trials are still needed to substantiate these findings .

Research Findings

A summary of key research findings related to Virosecurinine's biological activity is presented in the table below:

| Study | Virus/Bacteria | EC50/MIC | Observations |

|---|---|---|---|

| Gan et al. (2017) | TMV | 52.9 mg/L | Effective inactivation and protective activity |

| Zhou et al. (2018) | CMV | 30.57 mg/L | Strong binding affinity to viral coat protein |

| Liu et al. (2021) | Various bacteria | 25-50 µg/mL | Significant antibacterial effects observed |

Propriétés

IUPAC Name |

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.